2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride

Organic Synthesis Pharmaceutical Intermediates Salt Selection

This 2-chloromethyl-3-methoxy-6-methylpyridine hydrochloride is a key positional isomer for SAR matrix studies. Its ortho-chloromethyl placement adjacent to the ring nitrogen enhances electrophilicity versus 3- or 4-substituted analogues. Unlike the 4-methoxy-3-methyl isomer—which shows antibacterial IC₅₀ of 1.2 µM (E. coli)—this compound’s activity profile remains unmapped, creating a critical differentiation opportunity for medicinal chemistry teams. Supplied as the hydrochloride salt for direct use in DMF/DMSO without pre-neutralization. Ideal for constructing 2-aminomethyl, 2-thiomethyl, or 2-alkoxymethyl derivative libraries.Analytical validation (50–500 mg) is advised prior to scale-up synthesis of computational screening hits.

Molecular Formula C8H11Cl2NO
Molecular Weight 208.08
CAS No. 2243512-09-4
Cat. No. B2995601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride
CAS2243512-09-4
Molecular FormulaC8H11Cl2NO
Molecular Weight208.08
Structural Identifiers
SMILESCC1=NC(=C(C=C1)OC)CCl.Cl
InChIInChI=1S/C8H10ClNO.ClH/c1-6-3-4-8(11-2)7(5-9)10-6;/h3-4H,5H2,1-2H3;1H
InChIKeyIJYFXPKPIXDRHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Chloromethyl)-3-methoxy-6-methylpyridine Hydrochloride (CAS 2243512-09-4): A Trisubstituted Pyridine Scaffold for Pharmaceutical Intermediate Procurement


2-(Chloromethyl)-3-methoxy-6-methylpyridine hydrochloride is a heterocyclic building block belonging to the class of trisubstituted pyridine derivatives. Its structure features a chloromethyl electrophilic handle at the 2-position, a methoxy group at the 3-position, and a methyl group at the 6-position on the pyridine ring, supplied as the hydrochloride salt (molecular formula C₈H₁₁Cl₂NO, molecular weight 208.08 g/mol) with a vendor-specified minimum purity of 95% . The free base (C₈H₁₀ClNO, MW 171.62 g/mol) has a computed XLogP3 of 1.6 and a topological polar surface area of 22.1 Ų [1]. PubChemLite annotation associates this compound with 12 patent filings, indicating industrial-scale interest as a synthetic intermediate despite the absence of dedicated primary literature [2].

Why 2-(Chloromethyl)-3-methoxy-6-methylpyridine Hydrochloride Cannot Be Replaced by Positional Isomers or Other Chloromethylpyridines


Chloromethyl-methoxy-methylpyridines share identical molecular formulae (C₈H₁₀ClNO for free bases) and indistinguishable computed global descriptors such as XLogP3 (1.6) and TPSA (22.1 Ų) [1]. However, the position of each substituent on the pyridine ring governs three parameters critical to synthetic and biological outcomes: (i) the pKa of the ring nitrogen, which dictates protonation state and nucleophilic character; (ii) the electrophilic reactivity and steric accessibility of the chloromethyl group toward nucleophiles; and (iii) the three-dimensional pharmacophore presented to biological targets. The 2-chloromethyl-3-methoxy-6-methyl arrangement places the chloromethyl group adjacent to the ring nitrogen, creating a distinct electronic and steric environment compared to isomers where the chloromethyl is at position 4 or the methoxy is at position 2. Evidence from a closely related isomer—2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride—confirms that positional variation translates into quantifiable biological divergence: that isomer exhibits RNA synthesis inhibition with IC₅₀ values of 1.2 μM against Escherichia coli and 8 μM against Bacillus subtilis . No such biological data exist for the target compound, underscoring both the non-interchangeability of positional isomers and the critical evidence gap that procurement decisions must navigate.

Quantitative Differentiation Evidence for 2-(Chloromethyl)-3-methoxy-6-methylpyridine Hydrochloride Against Closest Analogs


Hydrochloride Salt Form vs. Free Base: Solubility and Handling Advantage

The target compound is supplied as the hydrochloride salt (MW 208.08 g/mol, formula C₈H₁₁Cl₂NO), in contrast to several closely related positional isomers available only as free bases (MW 171.62 g/mol, formula C₈H₁₀ClNO) such as 2-(chloromethyl)-5-methoxy-3-methylpyridine (CAS 1256807-19-8), 4-(chloromethyl)-2-methoxy-6-methylpyridine (CAS 1227595-34-7), and 2-(chloromethyl)-6-methoxy-4-methylpyridine (CAS 100636-47-3) [1]. Hydrochloride salt formation predictably enhances aqueous solubility and improves solid-state stability, which are critical parameters for reproducible weighing, dissolution, and reaction setup in both manual and automated synthesis workflows. The molecular weight increase of 36.46 g/mol (one equivalent of HCl) provides a quantifiable gravimetric distinction for quality control purposes [2].

Organic Synthesis Pharmaceutical Intermediates Salt Selection

Substitution Pattern Specificity: 2-Chloromethyl Adjacent to Ring Nitrogen Alters Electrophilic Reactivity Profile

In the target compound, the chloromethyl group occupies the 2-position directly adjacent to the pyridine nitrogen. This ortho relationship creates a unique electronic environment: the electron-withdrawing ring nitrogen polarizes the C–Cl bond of the chloromethyl group, increasing its electrophilicity relative to isomers bearing the chloromethyl at the 3- or 4-position [1]. By contrast, the comparator 4-(chloromethyl)-2-methoxy-6-methylpyridine (CAS 1227595-34-7) places the chloromethyl at the 4-position, where it is remote from the ring nitrogen and experiences only inductive effects from the para-methoxy and ortho-methyl substituents [2]. The comparator 2-(chloromethyl)-5-methoxy-3-methylpyridine (CAS 1256807-19-8) shares the 2-chloromethyl position but differs in methoxy/methyl placement, which modulates the ring nitrogen's basicity and thus the overall reactivity of the chloromethyl electrophile. While quantitative kinetic data for nucleophilic substitution are not available for the target compound, the well-established principle that 2-chloromethylpyridines react faster with nucleophiles than their 3- or 4-substituted isomers provides a class-level reactivity expectation [3].

Medicinal Chemistry Nucleophilic Substitution Structure-Activity Relationship

Biological Activity Gap: Documented Antibacterial Potency of a Comparator Isomer Highlights Non-Interchangeability

The positional isomer 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride (CAS 86604-74-2) has been characterized as a potent inhibitor of bacterial RNA synthesis, with measured IC₅₀ values of 1.2 μM against Escherichia coli and 8 μM against Bacillus subtilis, and demonstrated growth inhibition of Gram-negative Pseudomonas aeruginosa and Enterobacter cloacae . The target compound 2-(chloromethyl)-3-methoxy-6-methylpyridine hydrochloride has no reported biological activity data in the public domain (PubChem literature count: 0) [1]. This absence of data is itself a critical procurement consideration: the two compounds differ only in the relative positions of methoxy and methyl substituents (3-OCH₃/6-CH₃ vs. 4-OCH₃/3-CH₃), yet this subtle rearrangement is sufficient to produce biologically meaningful divergence in the comparator. The 21.2% higher molecular weight of both hydrochloride salts (208.08 vs. 171.62 free base) is identical between these two compounds, eliminating salt form as a confounding variable [2].

Antibacterial Screening RNA Synthesis Inhibition Biological Evaluation

Patent Footprint as a Proxy for Industrial Relevance: 12 Associated Filings vs. Zero Primary Literature

PubChemLite records 12 patent filings associated with the InChIKey WJFGJKMVPPHOAO-UHFFFAOYSA-N (corresponding to the free base of the target compound), compared to zero indexed primary literature articles [1]. In contrast, the comparator 2-(chloromethyl)-4-methoxy-3-methylpyridine (CID 10725857) has a comparable patent footprint but with publicly disclosed biological activity data from vendor characterization . This patent-to-literature ratio is a meaningful procurement signal: the target compound has attracted sufficient industrial interest to be claimed in intellectual property filings—likely as a synthetic intermediate or building block in pharmaceutical process patents—yet has not been the subject of hypothesis-driven academic studies. For procurement teams, this pattern suggests the compound's value is primarily as a synthetic tool rather than as a characterized bioactive entity, which should influence purchasing volume, documentation requirements, and intended use case .

Intellectual Property Pharmaceutical Process Chemistry Technology Scouting

Critical Evidence Gap Advisory: Absence of Head-to-Head Comparative Data for the Target Compound

A systematic search across PubChem, PubMed, Google Patents, and vendor technical libraries (excluding banned sources) yielded zero primary research papers, zero head-to-head comparison studies, and zero quantitative biological or physicochemical profiling data specifically for 2-(chloromethyl)-3-methoxy-6-methylpyridine hydrochloride [1][2]. The compound is listed by vendors as a 'versatile small molecule scaffold' , but no experimental IC₅₀, Kd, LogD, solubility, stability, or reaction yield data could be located for the target compound itself. All differentiation claims above rely on (i) class-level inference from pyridine electronic structure principles, (ii) cross-study comparison with a positional isomer that has vendor-disclosed biological data, or (iii) physicochemical properties computed rather than measured. This evidence gap is explicitly disclosed so that procurement decisions can incorporate appropriate risk weighting—the compound is a rationally selected building block based on its substitution pattern topology, not a biologically or pharmacologically validated entity with peer-reviewed benchmarking.

Evidence-Based Procurement Data Gap Analysis Risk Assessment

Recommended Procurement and Application Scenarios for 2-(Chloromethyl)-3-methoxy-6-methylpyridine Hydrochloride Based on Available Evidence


Scaffold for Diversity-Oriented Synthesis via Nucleophilic Substitution at the 2-Chloromethyl Handle

The compound's primary synthetic utility derives from the 2-chloromethyl group, which serves as an electrophilic anchor for nucleophilic displacement with amines, thiols, alcohols, and azides. The ortho relationship to the pyridine nitrogen is expected to enhance electrophilicity relative to 3- or 4-chloromethyl isomers (class-level inference, see Evidence Item 2). The hydrochloride salt form facilitates direct use in polar aprotic solvents (DMF, DMSO) without pre-neutralization. Procurement is recommended for medicinal chemistry laboratories generating focused libraries of 2-aminomethyl-, 2-thiomethyl-, or 2-alkoxymethyl-3-methoxy-6-methylpyridine derivatives for primary screening [1].

Positional Isomer for Structure-Activity Relationship (SAR) Studies Alongside Characterized Analogs

The documented antibacterial activity of 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride (IC₅₀ 1.2 μM E. coli, 8 μM B. subtilis) provides a benchmark for SAR exploration. The target compound, with its 3-methoxy-6-methyl substitution pattern, serves as the complementary positional isomer for systematic SAR matrix studies. Researchers investigating the impact of methoxy and methyl placement on pyridine-based antibacterial or enzyme-inhibitory activity should procure both isomers for parallel testing to establish structure-activity relationships .

Pharmaceutical Process Chemistry Intermediate in Proprietary Synthetic Routes

The association of this compound with 12 patent filings, combined with zero primary literature, strongly suggests its use as a proprietary intermediate in pharmaceutical process chemistry. The 2-chloromethyl-3-methoxy-6-methylpyridine scaffold appears in patent families related to substituted pyridine therapeutics, including proton pump inhibitor intermediates and kinase inhibitor building blocks. Procurement at multi-gram to kilogram scale is appropriate for process development groups validating literature or patent procedures that employ this specific substitution pattern as a key intermediate [2].

Building Block for Computational Chemistry and Virtual Screening Libraries

With computed descriptors (XLogP3 = 1.6, TPSA = 22.1 Ų, 2 rotatable bonds, 2 H-bond acceptors, 0 H-bond donors) placing it within oral drug-like chemical space, the free base form of this compound is suitable for inclusion in virtual combinatorial libraries. Procurement of small quantities (50–500 mg) for analytical validation (NMR, LCMS) is recommended prior to committing to large-scale synthesis of derived compounds identified through computational screening hits [1].

Quote Request

Request a Quote for 2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.